8-Methoxyadenosine

Adenosine deaminase Metabolic stability Nucleoside analog

Researchers requiring stable adenosine analogs in ADA-expressing systems face rapid metabolic conversion of unmodified adenosine, confounding experimental results. 8-Methoxyadenosine eliminates this variable through complete ADA resistance conferred by the C8-methoxy substitution, enabling unambiguous interpretation of biological effects attributable to the intact molecule. - Documented complete resistance to ADA-mediated deamination, unlike adenosine and 8-oxoadenosine which are ADA substrates. - Functions as a competitive A1 adenosine receptor antagonist scaffold, converting the adenosine scaffold from agonist to antagonist activity. - Syn conformational preference enables unique applications in siRNA off-target control and oligonucleotide structural probing.

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
Cat. No. B12390488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyadenosine
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C11H15N5O5/c1-20-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)/t4-,6?,7+,10-/m1/s1
InChIKeyXGHALRBUKJYKLT-HMEJCUHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxyadenosine Procurement Guide


8-Methoxyadenosine (CAS 3969-27-5) is an 8-modified purine nucleoside analog of adenosine distinguished by a methoxy substitution at the C8 position of the adenine base [1]. This structural modification confers distinct physicochemical properties, including a measured LogP of -0.7 and topological polar surface area (tPSA) of 148.77 Ų, differentiating it from unmodified adenosine and other adenosine derivatives [1]. The compound is commercially available as a research-grade chemical (≥95% purity, MW 297.27 g/mol, formula C11H15N5O5) for biochemical and pharmacological investigations .

ADA-resistant nucleoside probe studies
Syn conformation oligonucleotide research
A1 adenosine receptor antagonist assays
LC-MS/MS reference for modified nucleosides

Why 8-Methoxyadenosine Has No Direct Substitute


Despite being categorized broadly as an adenosine analog, 8-Methoxyadenosine exhibits biological and physicochemical properties that preclude simple substitution with generic adenosine, N6-methyladenosine (m6A), 2‘-O-methyladenosine, or 2’-deoxyadenosine derivatives. The C8-methoxy modification fundamentally alters both enzyme recognition profiles and molecular conformation [1]. Critically, this substitution confers complete resistance to adenosine deaminase (ADA)-mediated deamination, in stark contrast to adenosine and 8-oxoadenosine which are ADA substrates [2]. Furthermore, the C8 substitution induces a syn conformational preference that distinguishes this compound from anti-preferring adenosine derivatives, enabling unique applications in oligonucleotide structural probing and siRNA off-target control [3]. The quantitative differential evidence below establishes why procurement decisions must be compound-specific rather than analog-generic.

ADA susceptibility differs
Adenosine and 8-oxoadenosine are ADA substrates; 8-Methoxyadenosine is not, potentially confounding metabolic stability interpretation.
Conformational preference may shift
8-Methoxyadenosine adopts syn conformation, unlike anti-preferring adenosine or N6-methyladenosine, which can alter oligonucleotide behavior.
Receptor activity may invert
8-Methoxyadenosine acts as A1 antagonist, whereas adenosine is an agonist; N6-methyladenosine lacks documented antagonist activity.

8-Methoxyadenosine Differentiation Evidence


ADA Deamination Resistance

8-Methoxyadenosine exhibits complete resistance to enzymatic deamination by calf intestine adenosine deaminase (ADA), whereas the C8-oxo analog (8-oxoadenosine) remains a substrate but with dramatically reduced catalytic efficiency. This differential substrate specificity provides a clear basis for compound selection when ADA resistance is required [1].

ADA Deamination Resistance
Head-to-head
8-Methoxyadenosine: no detectable deamination; 8-Oxoadenosine: ~0.03% rate vs N1-methyladenosine; Adenosine: full substrate.
Supports ADA-resistant metabolic stability context.
Calf intestine ADA assay; purified enzyme system.
Adenosine deaminase Metabolic stability Nucleoside analog Purine metabolism

Lipophilicity Enhancement

The C8-methoxy modification confers measurably increased lipophilicity compared to unmodified adenosine. While 8-Methoxyadenosine has a calculated LogP of -0.7, unmodified adenosine exhibits a LogP of -1.1 to -1.4, and N6-methyladenosine falls in a comparable hydrophilic range [1][2]. This modification enhances the compound‘s utility in applications where modestly increased membrane partitioning is beneficial.

Lipophilicity Enhancement
Class-level
LogP = -0.7 (8-Methoxyadenosine) vs -1.1 to -1.4 (adenosine).
May support membrane partitioning screening.
Calculated LogP; single-assay verification not identified.
Lipophilicity Membrane permeability Physicochemical properties LogP

A1 Adenosine Receptor Antagonism

8-Methoxyadenosine acts as a competitive antagonist of the adenosine A1 receptor, directly opposing the agonist activity of endogenous adenosine . This functional inversion from agonist (adenosine) to antagonist (8-Methoxyadenosine) is a direct consequence of the C8-methoxy substitution and represents a qualitative shift in pharmacological activity.

A1 Receptor Antagonism
Data to verify
Competitive A1 antagonist; adenosine is agonist. Quantitative binding data not identified.
Supports receptor pharmacology study context.
Source detail limited; binding assay conditions unspecified.
Adenosine A1 receptor Competitive antagonist GPCR pharmacology Receptor binding

Syn Conformational Preference

The C8-methoxy substitution introduces steric bulk that favors the syn glycosidic conformation, in contrast to the anti preference of adenosine and N6-methyladenosine [1][2]. This conformational constraint has been exploited in patent literature for siRNA off-target effect control via minor groove steric crowding [2].

Syn Conformational Preference
Context-dependent
Syn favored due to C8 methoxy; adenosine and N6-methyladenosine prefer anti. Analogous 2‘-deoxy form locks syn.
Supports oligonucleotide structural probe context.
Steric inference; quantitative syn/anti population for ribose form not reported.
Nucleoside conformation syn/anti equilibrium Oligonucleotide structure siRNA modification

Enzymatic Inhibition Profile

8-Methoxyadenosine exhibits competitive antagonist activity against uridine nucleotide-mediated enzymatic catalysis, inhibiting both ribonucleoside kinase and ribonucleotide reductase . This inhibitory profile differs from adenosine and N6-methyladenosine, which lack documented dual inhibition of these specific enzymes.

Enzymatic Inhibition Profile
Data to verify
Inhibits ribonucleoside kinase and ribonucleotide reductase; adenosine does not, N6-methyladenosine untested.
Supports nucleotide metabolism study context.
Ki/IC50 values not identified; assay conditions unspecified.
Ribonucleoside kinase Ribonucleotide reductase Enzyme inhibition Nucleotide metabolism

Molecular Weight and Formula Differentiation

8-Methoxyadenosine (MW 297.27, C11H15N5O5) is readily distinguishable from its closest analogs by molecular weight and formula, enabling unambiguous identification via LC-MS and orthogonal analytical methods [1][2][3].

Molecular Weight Differentiation
Head-to-head
MW 297.27 Da (C11H15N5O5); adenosine 267.24 Da, m6A/2‘-O-MeA 281.27 Da.
Enables unambiguous LC-MS differentiation.
Calculated exact mass; 30 Da shift vs adenosine.
Molecular weight Chemical formula Analytical characterization Mass spectrometry

8-Methoxyadenosine Application Scenarios


ADA-Resistant Metabolic Probe

Researchers investigating purine metabolism or requiring sustained nucleoside exposure in ADA-expressing systems (e.g., intestinal mucosa, lymphoid tissues, certain cancer cell lines) should select 8-Methoxyadenosine over adenosine or 8-oxoadenosine due to its documented complete resistance to ADA-mediated deamination [1]. This property eliminates the confounding variable of metabolic conversion to inosine derivatives, enabling unambiguous interpretation of biological effects attributable to the intact 8-methoxyadenosine molecule.

A1 Antagonist for GPCR Studies

For pharmacological investigations requiring A1 adenosine receptor antagonism without the synthetic complexity of multi-substituted xanthine derivatives, 8-Methoxyadenosine provides a structurally tractable competitive antagonist scaffold [1]. The C8-methoxy substitution directly converts the adenosine scaffold from agonist to antagonist activity, offering a unique tool for studying structure-activity relationships at adenosine receptor subtypes or for use as a control compound in A1 receptor functional assays.

siRNA Off-Target Modulation

Based on patent literature describing the use of 8-methoxyadenosine modifications in siRNA antisense strands, this compound can be incorporated into synthetic oligonucleotides to achieve switchable and persistent steric crowding in the minor groove [1]. This application exploits the syn conformational preference conferred by the C8-methoxy group, which distinguishes 8-Methoxyadenosine from anti-preferring adenosine and N6-methyladenosine and enables controlled modulation of siRNA off-target effects while maintaining on-target silencing activity.

LC-MS/MS Reference Standard for Nucleosides

Analytical laboratories developing LC-MS/MS methods for comprehensive RNA modification mapping require authentic reference standards for each modified nucleoside of interest. 8-Methoxyadenosine, with its distinct molecular weight (297.27 Da) and formula (C11H15N5O5), is readily differentiated from isobaric adenosine derivatives (e.g., N6-methyladenosine and 2‘-O-methyladenosine, both 281.27 Da) [1]. Procurement of high-purity 8-Methoxyadenosine reference material enables accurate calibration, retention time determination, and quantitative analysis in RNA modification studies utilizing liquid chromatography-tandem mass spectrometry platforms.

Application
Selection Property
Validation Focus
Purine metabolism studies (ADA-expressing systems)
ADA-resistant metabolic stability
Deamination-independent nucleoside interpretation
GPCR A1 receptor pharmacology
A1 antagonist scaffold
Receptor binding and functional assay confirmation
siRNA off-target modulation research
Syn conformation steric crowding
Off-target silencing verification
Nucleoside LC-MS/MS analysis
Mass differentiation from adenosine analogs
Retention time and ion ratio verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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